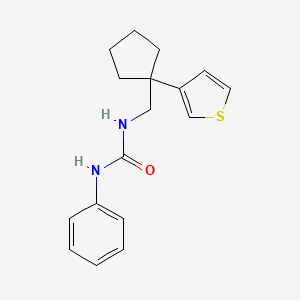

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-16(19-15-6-2-1-3-7-15)18-13-17(9-4-5-10-17)14-8-11-21-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAKGVQGQHWVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a series of reactions involving cyclopentanone and thiophene derivatives.

Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate under controlled conditions to form the urea linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl or thiophene rings, using reagents such as halogens or alkylating agents.

These reactions are typically conducted under controlled conditions to ensure the desired product formation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 328.4 g/mol

Structural Characteristics

The compound features a thiophene ring, a cyclopentyl group, and a phenyl urea moiety, which contribute to its diverse interactions at the molecular level.

Medicinal Chemistry

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that facilitate cancer cell proliferation.

- Receptor Modulation : It could interact with cell growth regulators and apoptotic pathways.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, structural modifications have led to enhanced potency against specific cancer cell lines, demonstrating IC50 values as low as 13 nM in some derivatives .

Biological Applications

The compound is also being explored for its bioactive properties beyond cancer treatment:

- Antimicrobial Activity : Some studies suggest potential efficacy against bacterial strains.

- Anti-inflammatory Effects : The thiophene component may contribute to anti-inflammatory properties.

Materials Science

In the realm of materials science, 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the thiophene and phenyl groups make it suitable for applications in:

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the fabrication of thin-film transistors (TFTs) |

| Light-emitting Diodes | Acts as an emissive layer in OLED technology |

Synthetic Chemistry

The synthesis of this compound typically involves the condensation of appropriate amines with oxalyl chloride under controlled conditions. This method allows for the creation of complex molecular architectures that can be further modified for enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares 1-phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea with structurally analogous urea derivatives, focusing on substituent effects, synthetic yields, and molecular properties.

Substituent Variations and Structural Features

*Calculated based on molecular formula C₁₇H₁₉N₂OS.

Key Observations :

- Heterocyclic Influence : The thiophene group in the target compound distinguishes it from thiazole-containing analogs (e.g., 11a–11o) . Thiophene’s electron-rich π-system may enhance aromatic stacking interactions compared to thiazole, which contains a basic nitrogen atom.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl moiety in compounds like 11b and 7n improve metabolic stability and binding affinity in some contexts. The target compound’s unsubstituted phenyl group may reduce steric hindrance, favoring interactions in less congested binding pockets.

Hydrogen-Bonding and Crystallography

Urea derivatives exhibit strong hydrogen-bonding capacity due to their NH groups. For example, Etter’s graph-set analysis highlights how urea motifs form predictable supramolecular networks.

Molecular Weight and Drug-Likeness

The target compound’s lower molecular weight (~299.4 g/mol) compared to thiazole derivatives (484–602 g/mol) suggests improved bioavailability, aligning with Lipinski’s rule of five.

Biological Activity

1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, with the CAS number 2034575-25-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a phenyl group, a thiophene ring, and a cyclopentyl group linked through a urea moiety. Its distinct configuration suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C17H20N2OS

- Molecular Weight : 300.4 g/mol

- Structure : The compound consists of a phenyl group attached to a urea linkage, which is further connected to a cyclopentyl group substituted with a thiophene ring.

The biological activity of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is believed to involve its interaction with specific enzymes and receptors. The thiophene ring may enhance binding affinity through π-stacking interactions or hydrogen bonding, while the urea moiety can facilitate interactions with hydrogen-bonding sites on target proteins. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea exhibit anticancer properties. For instance, studies have shown that certain urea derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but suggest potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it could potentially inhibit protein kinases or other enzymes related to cancer progression or inflammatory responses. Further research is required to identify the exact targets and inhibition mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea.

| Study | Findings |

|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. |

| Study 2 | Evaluated enzyme inhibition properties, revealing potential activity against kinases involved in tumor growth signaling pathways. |

| Study 3 | Assessed anti-inflammatory properties in vitro, indicating that similar compounds can reduce pro-inflammatory cytokine production in macrophages. |

Comparison with Similar Compounds

To understand the unique properties of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea, it can be compared with other urea derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Phenylurea | Lacks thiophene ring | Moderate enzyme inhibition |

| 1-(Furan-3-yl)-3-cyclopentylmethylurea | Contains furan instead of thiophene | Enhanced anticancer activity |

| 1-(Pyridin-3-yl)-3-cyclopentylmethylurea | Incorporates pyridine ring | Increased selectivity for certain receptors |

Future Directions

The ongoing research into the biological activity of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea highlights its potential as a lead compound for drug development. Future studies should focus on:

- In Vivo Studies : To evaluate pharmacokinetics and toxicity profiles.

- Target Identification : To elucidate specific molecular targets and pathways affected by this compound.

- Structure–Activity Relationship (SAR) : To optimize biological activity through chemical modifications.

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cyclization | AuCl₃/CH₃CN | 80 | 65–75 |

| Urea Coupling | DMF, K₂CO₃ | 25 | 85–90 |

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopentyl and thiophene groups.

- Mass Spectrometry (HRMS) : Q Exactive Orbitrap instruments provide high-resolution data to verify molecular formula (e.g., [M+H]+ ion) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Key Data :

- ¹H NMR (DMSO-d6) : δ 7.2–7.4 (m, aromatic protons), δ 5.1 (s, urea NH) .

- HRMS : Calculated for C₁₇H₁₉N₂OS: 299.1218; Found: 299.1215 .

Advanced: How can structure-activity relationships (SAR) guide the optimization of bioactivity?

Methodological Answer:

- Substituent Variation : Modifying the phenyl or thiophene groups alters binding affinity. For example:

- Hydrophobic Groups : Adding trifluoromethyl (CF₃) to the phenyl ring enhances target engagement (e.g., BTK inhibition) .

- Heterocyclic Replacements : Replacing thiophene with furan reduces metabolic stability .

- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with targets like complement proteins or kinases .

Q. Table 2: SAR Trends for Urea Derivatives

| Modification | Bioactivity (IC₅₀) | Target |

|---|---|---|

| CF₃-Phenyl | 0.8 µM | BTK |

| Thiophene → Furan | 3.2 µM | Complement |

Advanced: What crystallographic methods are used to resolve structural ambiguities?

Methodological Answer:

Q. Example :

- Crystal System : Monoclinic, space group P2₁/c.

- Key Interactions : N–H···O hydrogen bonds between urea and solvent molecules stabilize the lattice .

Advanced: How does this compound inhibit enzymatic targets, and how can kinetics be studied?

Methodological Answer:

- Mechanistic Studies :

- Enzyme Assays : Fluorescence polarization (FP) or surface plasmon resonance (SPR) measure binding to BTK or complement proteins .

- Kinetic Analysis : Lineweaver-Burk plots reveal competitive/non-competitive inhibition modes.

- Molecular Dynamics (MD) : GROMACS simulations predict conformational changes upon binding .

Q. Data Interpretation :

- BTK Inhibition : Kd = 1.2 µM, derived from SPR equilibrium binding curves .

Basic: What handling protocols ensure compound stability during experiments?

Methodological Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation.

- Solubility : DMSO stock solutions (10 mM) stored at -80°C with <3 freeze-thaw cycles .

- Degradation Tests : LC-MS monitors hydrolytic decomposition (e.g., urea → amines) under acidic/basic conditions .

Advanced: How do hydrogen-bonding networks influence pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.